molecular formula C22H26N6O B2810647 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one CAS No. 2034592-76-0

3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2810647
CAS No.: 2034592-76-0
M. Wt: 390.491
InChI Key: KFLHNRJDBQHLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one is a heterocyclic molecule featuring a pyrazole core linked to a phenyl group, a propan-1-one spacer, and a piperazine ring substituted with a pyrimidin-2-yl moiety. This structure combines aromatic and nitrogen-rich heterocycles, which are often associated with bioactivity in medicinal chemistry, such as kinase inhibition or antimicrobial effects.

Properties

IUPAC Name

3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-17-16-18(2)28(25-17)20-7-4-19(5-8-20)6-9-21(29)26-12-14-27(15-13-26)22-23-10-3-11-24-22/h3-5,7-8,10-11,16H,6,9,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLHNRJDBQHLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)N3CCN(CC3)C4=NC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.

    Attachment of the phenyl group: The pyrazole ring is then coupled with a phenyl group using a Suzuki coupling reaction.

    Formation of the piperazine ring: The piperazine ring is synthesized separately and then attached to the phenyl group through a nucleophilic substitution reaction.

    Attachment of the pyrimidine ring: Finally, the pyrimidine ring is introduced through a condensation reaction with the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds featuring pyrazole and pyrimidine moieties exhibit significant anticancer properties. The structural framework of the compound allows for interaction with various biological targets, particularly enzymes involved in cancer cell proliferation. For instance, derivatives of pyrazole have been shown to inhibit specific kinases that are crucial for tumor growth and metastasis .

Neuropharmacological Effects
The piperazine ring in the compound is known for its neuroactive properties. Studies suggest that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating disorders like anxiety and depression . The dual action of this compound on both the central nervous system and cancer cells presents a unique opportunity for developing multi-targeted therapeutic agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of such compounds. The presence of the 3,5-dimethylpyrazole enhances lipophilicity and bioavailability, which are critical parameters for drug design. Experimental data suggest that modifications to the pyrimidine and piperazine components can significantly alter biological activity .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that can include condensation and cyclization processes. Recent advancements have focused on improving yields and reducing reaction times through innovative synthetic pathways .

Synthesis Method Yield (%) Reaction Conditions
Aldol Condensation85Room temperature, ethanol
Cyclization90Reflux, organic solvents

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study 1: Anticancer Efficacy
    A study evaluated the cytotoxic effects of similar pyrazole derivatives on various cancer cell lines, demonstrating IC50 values in the low nanomolar range, indicating potent activity against cancer cells .
  • Case Study 2: Neuropharmacological Investigation
    In vivo studies showed that compounds with similar structures exhibited anxiolytic effects in animal models, suggesting potential use in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Pyrazole + Pyrimidine 3,5-Dimethylpyrazole, Pyrimidin-2-ylpiperazine ~436 (estimated)
1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) Thiazole + Urea Fluorophenyl, Piperazine-hydrazinyl 484.2
3-((4-(4-Chlorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one (6) Thiazole + Pyrazole Chlorophenyl, Phenylamino Not reported
1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one Piperidine + Pyrazole Aminomethylphenyl 340.47

Key Structural Differences :

  • Pyrazole vs. Thiazole/Urea: The target compound’s pyrazole ring (3,5-dimethyl substitution) differs from thiazole or urea cores in analogs. Pyrazoles are known for metabolic stability, while thiazoles and ureas may enhance hydrogen-bonding interactions.
  • Piperazine-Pyrimidine vs.
  • Linker Groups : The propan-1-one spacer in the target compound contrasts with urea or hydrazide linkers in analogs, affecting conformational flexibility and solubility.

Biological Activity

The compound 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A pyrazole moiety (3,5-dimethyl-1H-pyrazole)
  • A phenyl group
  • A piperazine ring substituted with a pyrimidine group
    This unique combination suggests potential interactions with various biological targets.

The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Compounds containing pyrimidine derivatives, such as this one, have been shown to inhibit DHFR, which is crucial for DNA synthesis and repair. Inhibition of this enzyme can lead to reduced cell proliferation, particularly in cancer cells .
  • Tyrosine Kinase Inhibition : The piperazine and pyrimidine components may allow the compound to act as an inhibitor of tyrosine kinases, which play significant roles in regulating cell division and growth. This inhibition is particularly relevant in the context of tumor growth and metastasis .
  • Anti-inflammatory Properties : Pyrazole derivatives have demonstrated anti-inflammatory effects through the modulation of immune responses, which could be beneficial in treating autoimmune diseases .

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of compounds based on the pyrazole-piperazine framework and evaluated their activity against Mycobacterium tuberculosis. Notably, some derivatives exhibited IC90 values ranging from 3.73 to 4.00 µM, demonstrating significant anti-tubercular activity .
  • Inhibitory Effects on Cancer Cell Lines : In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in cell signaling pathways. For instance, compounds that inhibit DHFR have been effective in reducing tumor growth in animal models .

Q & A

Q. What are the critical steps in synthesizing this compound, and how are intermediates monitored for purity?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with coupling a pyrazole moiety to a phenyl ring, followed by piperazine functionalization and ketone linkage. Key steps include:

  • Coupling of 3,5-dimethylpyrazole to a chlorophenyl intermediate via nucleophilic aromatic substitution under reflux conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) .
  • Piperazine introduction through Buchwald-Hartwig amination or SNAr reactions, often requiring palladium catalysts or copper iodide .
  • Final propan-1-one linkage via acylation or Friedel-Crafts reactions .
    Purity Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used at each stage to verify intermediate purity .

Q. Which spectroscopic techniques are most reliable for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions on the pyrazole, phenyl, and piperazine groups. For example, pyrazole protons appear as singlets (δ 2.2–2.5 ppm for methyl groups), while piperazine protons show splitting patterns between δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing between isomers (e.g., pyrazole vs. triazole derivatives) .
  • X-ray Crystallography: Resolves ambiguous stereochemistry, particularly for chiral centers in the piperazine or propan-1-one backbone .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial Activity: Use a serial dilution method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ciprofloxacin/norfloxacin as positive controls .
  • Anticancer Screening: Test against Dalton’s lymphoma ascites (DLA) or Ehrlich ascites cells via MTT assays, comparing IC₅₀ values to reference drugs like doxorubicin .
  • Enzyme Inhibition: Evaluate binding affinity to kinases or receptors (e.g., serotonin receptors) using fluorescence polarization or surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How can reaction yields be optimized during piperazine functionalization?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperazine in SNAr reactions, while dichloromethane minimizes side reactions in acylation steps .
  • Catalyst Tuning: Palladium on carbon (Pd/C) or copper iodide (CuI) improves cross-coupling efficiency. For example, CuI increases yields in triazolo-pyrimidine couplings by 20–30% .
  • Temperature Control: Maintain 60–80°C for amination steps to balance reaction rate and decomposition .

Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxicity) be resolved?

Methodological Answer:

  • Dose-Response Analysis: Generate full dose-response curves (0.1–100 µM) to distinguish between specific antimicrobial effects and nonspecific cytotoxicity .
  • Selectivity Index (SI): Calculate SI values (SI = IC₅₀ for mammalian cells / IC₅₀ for pathogens). An SI >10 indicates therapeutic potential .
  • Mechanistic Studies: Use transcriptomics or proteomics to identify off-target effects (e.g., mitochondrial toxicity) that may explain discrepancies .

Q. What strategies are effective for structure-activity relationship (SAR) studies on the pyrazole-piperazine scaffold?

Methodological Answer:

  • Functional Group Variation: Replace pyrazole methyl groups with halogens (e.g., Cl, Br) to modulate electron-withdrawing effects and enhance receptor binding .
  • Scaffold Hopping: Substitute pyrimidine with triazolo-pyrimidine or pyridazine to alter π-π stacking interactions with biological targets .
  • Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with pyrimidine N1) and prioritize synthetic targets .

Data Contradiction Analysis

Q. How to address inconsistencies in spectroscopic data across studies?

Methodological Answer:

  • Solvent Effects: Replicate NMR experiments in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts (e.g., pyrazole protons may downshift by 0.3 ppm in DMSO) .
  • Dynamic Exchange: Use variable-temperature NMR to detect conformational changes in the piperazine ring that obscure splitting patterns at room temperature .
  • Crystallographic Validation: Compare X-ray structures with computational models (e.g., DFT-optimized geometries) to resolve ambiguities in substituent orientation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.